N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of heterocyclic and aromatic rings, which contribute to its chemical reactivity and versatility.
Mechanism of Action
Target of Action
Sulfonamide groups are known to be potential nucleophilic attack sites .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group suggest that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Compounds with similar structures have shown promising cytotoxic effects against human breast cancer cells .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a thiophene derivative, the pyridine ring is synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the benzene ring with a trifluoromethoxy group, often using reagents like trifluoromethoxy iodide under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide stands out due to its unique combination of heterocyclic and aromatic rings, which confer distinct chemical reactivity and versatility
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-4-1-2-6-16(14)27(23,24)22-11-12-7-8-21-13(10-12)15-5-3-9-26-15/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGJIUMVKGBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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